

# Padsevonil Clinical Trial Outcomes: A Technical Support Center

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For researchers, scientists, and drug development professionals investigating the novel dual-action anti-seizure medication, **Padsevonil**, this technical support center provides in-depth troubleshooting guides and frequently asked questions. The following information addresses the variability observed in clinical trial outcomes and offers insights into experimental design and data interpretation.

## Frequently Asked Questions (FAQs)

Q1: What is **Padsevonil** and what was its intended mechanism of action?

**Padsevonil** (UCB0942) is an investigational anti-seizure medication (ASM) that was developed for patients with drug-resistant focal epilepsy.[1] It was designed as a first-in-class agent with a unique dual mechanism of action, intended to provide a synergistic anti-seizure effect.[1][2][3] Its proposed mechanism involves:

- Presynaptic Action: High-affinity binding to all three synaptic vesicle protein 2 (SV2) isoforms (SV2A, SV2B, and SV2C).[4][5][6][7]
- Postsynaptic Action: Partial agonism at the benzodiazepine site of the GABA-A receptor.[4]
   [5][6][7]

This dual action was hypothesized to offer superior efficacy compared to existing therapies for treatment-resistant epilepsy.[1][5]



Q2: Why was the clinical development of Padsevonil discontinued?

The clinical development program for **Padsevonil** was terminated because two pivotal trials, the Phase 2b ARISE (EP0091/NCT03373383) and Phase 3 DUET (EP0092/NCT03739840) studies, failed to meet their primary efficacy endpoints.[1][4][8] Across all tested doses, **Padsevonil** did not demonstrate a statistically significant reduction in seizure frequency compared to placebo in patients with drug-resistant focal epilepsy.[3][4][8][9][10]

Q3: Were there any promising results from the **Padsevonil** clinical trials?

Yes, an earlier Phase 2a proof-of-concept trial (EP0069/NCT02495844) did show clinically meaningful efficacy signals.[1][11][12] In this smaller study of patients with highly treatment-resistant epilepsy, **Padsevonil** was associated with a favorable safety profile and a notable reduction in seizure frequency.[11][12] For instance, at the end of the inpatient period, 30.8% of patients on **Padsevonil** were ≥75% responders compared to 11.1% on placebo.[11][12]

Q4: What were the primary endpoints for the pivotal clinical trials?

The primary endpoints for the Phase 2b ARISE and Phase 3 DUET trials were:

- The change from baseline in observable focal-onset seizure frequency.[2][3][4][9]
- The 75% responder rate, which is the proportion of patients with a 75% or greater reduction in observable focal-onset seizure frequency from baseline over the 12-week maintenance period.[2][3][4][9]

Q5: What is known about the safety and tolerability profile of **Padsevonil**?

Across the clinical trials, **Padsevonil** was generally well-tolerated, and no new safety signals were identified.[2][3][4][9][12] The most frequently reported treatment-emergent adverse events (TEAEs) were consistent with its mechanism of action and included somnolence, dizziness, headache, and fatigue.[11][12]

# **Troubleshooting Guides**

Issue 1: Discrepancy between preclinical efficacy and clinical trial outcomes.

## Troubleshooting & Optimization





Q: Our preclinical models showed robust anti-seizure activity with a **Padsevonil** analog, yet the clinical trials failed to show efficacy. What could explain this translational gap?

A: This is a critical issue in epilepsy drug development. Several factors could contribute to this discrepancy:

- Predictive Validity of Preclinical Models: The animal models used in preclinical testing may not fully recapitulate the complex pathophysiology of human drug-resistant epilepsy.
- Patient Population Heterogeneity: The clinical trials enrolled patients with highly drugresistant epilepsy who had failed multiple previous ASMs.[2][9][11][12] This patient population is inherently more challenging to treat than what is typically represented in preclinical models.
- Placebo Response: A significant placebo response can mask the true efficacy of a drug. The ARISE and DUET trials were placebo-controlled, and a higher-than-expected placebo response could have contributed to the lack of statistical significance.
- Target Engagement in Humans: While PET imaging studies confirmed target occupancy in healthy volunteers, the complex interplay of the dual mechanism in a diseased state might be different than predicted.[11]

Issue 2: High variability in patient response in our in vitro or in vivo experiments.

Q: We are observing high variability in response to a dual SV2/GABA-A modulator in our experimental systems. How can we troubleshoot this?

A: High variability can be addressed by:

- Stratifying by Genetic Background: For in vivo studies, consider using different rodent strains to assess for genetic contributions to treatment response.
- Controlling for Baseline Seizure Frequency: In animal models of epilepsy, ensure that animals are stratified into treatment groups based on a stable baseline seizure frequency.
- In Vitro System Characterization: In cell-based assays, ensure consistent expression levels of SV2 isoforms and GABA-A receptor subunits. Variability in the expression of these targets



can lead to inconsistent drug effects.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Ensure that drug exposure is
consistent across animals and correlates with the observed pharmacodynamic effect. The
metabolism of Padsevonil involves CYP3A4 and CYP2C19, and co-administration of other
drugs could alter its pharmacokinetics.[6]

#### **Data Presentation**

Table 1: Summary of Padsevonil Phase 2a (EP0069) Efficacy Outcomes

Efficacy Endpoint	Padsevonil (n=24)	Placebo (n=26)	p-value
≥75% Responder Rate	30.8%	11.1%	0.067
Median % Reduction in Seizure Frequency	53.7%	12.5%	0.026

Data from the inpatient period of the trial.[11][12]

Table 2: Summary of Padsevonil Phase 2b (ARISE - EP0091) Efficacy Outcomes

Padsevonil Dose (twice daily)	% Reduction over Placebo in Seizure Frequency	75% Responder Rate	50% Responder Rate
50 mg	17.2%	13.8%	33.8% (p=0.045)
100 mg	19.1% (p=0.128)	12.2%	31.7%
200 mg	19.2% (p=0.128)	11.1%	25.9%
400 mg	12.4%	16.0%	32.1%
Placebo	-	6.2%	21.0%

Data over the 12-week maintenance period.[2][9][10]



# **Experimental Protocols**

Protocol 1: In Vitro GABA-A Receptor Electrophysiology Assay

- Objective: To assess the modulatory effect of a compound on GABA-A receptor function.
- Methodology:
  - Culture HEK293 cells stably expressing the desired human GABA-A receptor subunit combination (e.g., α1β2γ2).
  - Perform whole-cell patch-clamp recordings.
  - Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
  - Co-apply the test compound with the EC20 concentration of GABA.
  - Measure the potentiation of the GABA-evoked current by the test compound.
  - As a positive control, use a known GABA-A receptor modulator like diazepam.

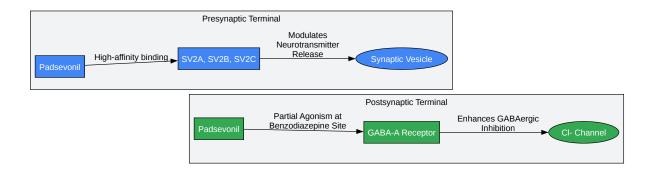
Protocol 2: [3H]-Levetiracetam Binding Assay for SV2A

- Objective: To determine the binding affinity of a compound to the SV2A protein.
- Methodology:
  - Prepare crude membrane fractions from rodent brain tissue or cells overexpressing human SV2A.
  - Incubate the membranes with a fixed concentration of [3H]-levetiracetam.
  - Add increasing concentrations of the unlabeled test compound.
  - After incubation, separate the bound and free radioligand by rapid filtration.
  - Measure the radioactivity of the filters using liquid scintillation counting.



 Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of [3H]-levetiracetam.

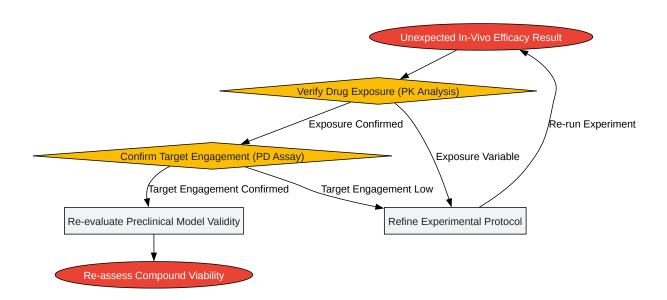
## **Visualizations**

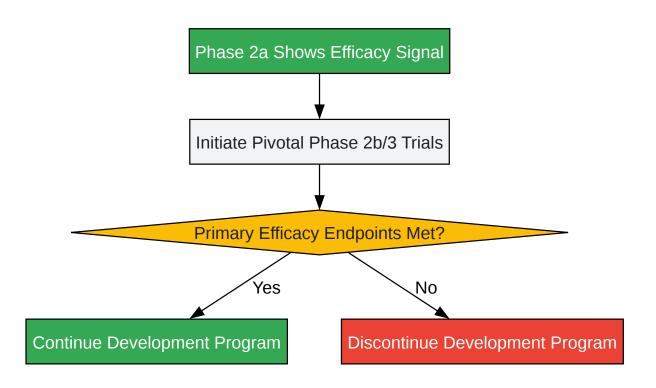


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Caption: Proposed dual mechanism of action of Padsevonil.









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